molecular formula C17H18Cl2O B3050130 o-Cresol, 4-tert-butyl-alpha-(3,4-dichlorophenyl)- CAS No. 23802-20-2

o-Cresol, 4-tert-butyl-alpha-(3,4-dichlorophenyl)-

Cat. No.: B3050130
CAS No.: 23802-20-2
M. Wt: 309.2 g/mol
InChI Key: WRNVIOREVARFLN-UHFFFAOYSA-N
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Description

o-Cresol, 4-tert-butyl-alpha-(3,4-dichlorophenyl)-: is a chemical compound with the molecular formula C17H18Cl2O. It is a derivative of o-Cresol, which is a type of phenol. This compound is characterized by the presence of a tert-butyl group and two chlorine atoms attached to the phenyl ring. It is used in various industrial and research applications due to its unique chemical properties .

Preparation Methods

The synthesis of o-Cresol, 4-tert-butyl-alpha-(3,4-dichlorophenyl)- involves several steps. One common method includes the alkylation of o-Cresol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to chlorination using chlorine gas under controlled conditions to introduce the dichloro substituents on the phenyl ring.

Chemical Reactions Analysis

o-Cresol, 4-tert-butyl-alpha-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:

Scientific Research Applications

o-Cresol, 4-tert-butyl-alpha-(3,4-dichlorophenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of o-Cresol, 4-tert-butyl-alpha-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets. The presence of the tert-butyl and dichloro groups enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can disrupt cellular processes, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar compounds to o-Cresol, 4-tert-butyl-alpha-(3,4-dichlorophenyl)- include:

o-Cresol, 4-tert-butyl-alpha-(3,4-dichlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-tert-butyl-2-[(3,4-dichlorophenyl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2O/c1-17(2,3)13-5-7-16(20)12(10-13)8-11-4-6-14(18)15(19)9-11/h4-7,9-10,20H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNVIOREVARFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178501
Record name o-Cresol, 4-tert-butyl-alpha-(3,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23802-20-2
Record name o-Cresol, 4-tert-butyl-alpha-(3,4-dichlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023802202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Cresol, 4-tert-butyl-alpha-(3,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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